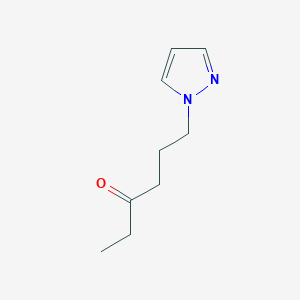
Chlorhydrate de 1-(chloroacétyl)pipéridin-4-amine
Vue d'ensemble
Description
1-(Chloroacetyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H14Cl2N2O It is commonly used in various scientific research fields due to its unique chemical properties
Applications De Recherche Scientifique
1-(Chloroacetyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)piperidin-4-amine hydrochloride typically involves the reaction of piperidine with chloroacetyl chloride. The process can be summarized as follows:
Starting Materials: Piperidine and chloroacetyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a controlled level, often around 0-5°C, to ensure the reaction proceeds smoothly.
Procedure: Piperidine is dissolved in a suitable solvent like dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for a specified period, typically a few hours, to ensure complete conversion.
Isolation: The product is isolated by filtration or extraction, followed by purification steps such as recrystallization.
Industrial Production Methods: On an industrial scale, the production of 1-(Chloroacetyl)piperidin-4-amine hydrochloride follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloroacetyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form piperidin-4-amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce alcohol derivatives.
Mécanisme D'action
The mechanism of action of 1-(Chloroacetyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential therapeutic applications, where it may modulate biological pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
1-(Bromoacetyl)piperidin-4-amine hydrochloride: Similar structure but with a bromoacetyl group instead of chloroacetyl.
1-(Fluoroacetyl)piperidin-4-amine hydrochloride: Contains a fluoroacetyl group, offering different reactivity and properties.
1-(Iodoacetyl)piperidin-4-amine hydrochloride: Features an iodoacetyl group, which can be used in specific synthetic applications.
Uniqueness: 1-(Chloroacetyl)piperidin-4-amine hydrochloride is unique due to its specific reactivity profile and the balance between stability and reactivity provided by the chloroacetyl group. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-chloroethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O.ClH/c8-5-7(11)10-3-1-6(9)2-4-10;/h6H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPDGOZBJXJZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)



![Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)
